(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate
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Overview
Description
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate is a chemical compound with the molecular formula C7H10F3NO2 It is a derivative of cyclopentanol, where the amino group is attached to the second carbon, and the trifluoroacetate group is attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate typically involves the following steps:
Cyclopentanol Derivatization: The starting material, cyclopentanol, undergoes a series of chemical transformations to introduce the amino group at the second carbon position.
Amino Group Protection: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Trifluoroacetate Introduction: The protected amino-cyclopentanol is then reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoroacetate group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactors, to enhance efficiency and yield. These methods ensure the large-scale production of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoroacetate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.
Scientific Research Applications
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Amino-cyclopentanol Trifluoroacetate: A stereoisomer with different spatial arrangement of atoms.
Cyclopentanol Derivatives: Compounds with similar cyclopentanol backbone but different functional groups.
Trifluoroacetate Derivatives: Compounds containing the trifluoroacetate group but with different core structures.
Uniqueness
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H10F3NO2 |
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Molecular Weight |
197.15 g/mol |
IUPAC Name |
(2-aminocyclopentyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2 |
InChI Key |
GSKDGPCOPWAGES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC(=O)C(F)(F)F)N |
Origin of Product |
United States |
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